molecular formula C12H12BrN3O2 B13851705 1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone

1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone

Cat. No.: B13851705
M. Wt: 310.15 g/mol
InChI Key: ACOCCDJSJRZXQX-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone is a synthetic organic compound that features a bromopyridine moiety and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Imidazole Formation: Formation of the imidazole ring through cyclization reactions.

    Coupling Reaction: Coupling the bromopyridine with the imidazole derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and imidazole derivatives.

    Medicine: Potential use in drug discovery and development due to its structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloropyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone
  • 1-(5-fluoropyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone

Uniqueness

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone

InChI

InChI=1S/C12H12BrN3O2/c1-18-8-12-14-4-5-16(12)7-11(17)10-3-2-9(13)6-15-10/h2-6H,7-8H2,1H3

InChI Key

ACOCCDJSJRZXQX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=CN1CC(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

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